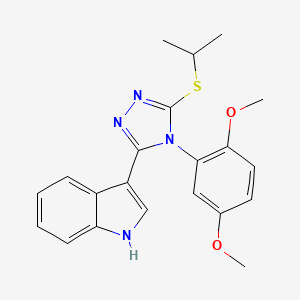

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Properties

IUPAC Name |

3-[4-(2,5-dimethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13(2)28-21-24-23-20(16-12-22-17-8-6-5-7-15(16)17)25(21)18-11-14(26-3)9-10-19(18)27-4/h5-13,22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNBHVGTKLGGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with isopropyl halides.

Introduction of the 2,5-dimethoxyphenyl group: This step involves the coupling of the triazole intermediate with 2,5-dimethoxyphenyl boronic acid using palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

Formation of the indole moiety: The final step involves the cyclization of the intermediate with an appropriate indole precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the isopropylthio group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Core Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

*Note: Biological activity for the target compound is inferred from structural analogs.

Substituent Effects on Bioactivity

- Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to the 3,4,5-trimethoxyphenyl analog (), which showed broad-spectrum antimicrobial activity . The reduced steric bulk of 2,5-dimethoxy vs. 3,4,5-trimethoxy could favor selectivity for specific kinases .

- However, bulkier substituents may reduce solubility, necessitating formulation optimization .

- Indole Positioning : Unlike ’s propyl-linked indole-triazole hybrids, the target compound directly integrates indole at position 3 of the triazole. This could restrict conformational flexibility but enhance aromatic stacking in hydrophobic protein domains .

Biological Activity

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel compound belonging to the triazole class, characterized by its unique structure that includes a triazole ring fused with an indole moiety. This compound exhibits potential biological activities that warrant detailed exploration.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-[4-(2,5-dimethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |

| Molecular Formula | C21H22N4O2S |

| CAS Number | 946377-97-5 |

| InChI | InChI=1S/C21H22N4O2S/c1-13(2)28-21-24-23-20(16-12-22-17-8-6-5-7-15(16)17)25(21)18-11-14(26-3)9-10-19(18)27-4/h5-13,22H,1-4H3 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the triazole ring through cyclization of hydrazine derivatives with carbon disulfide.

- Coupling with 2,5-dimethoxyphenyl boronic acid via palladium-catalyzed reactions.

- Cyclization with an indole precursor under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes involved in cellular processes such as proliferation and apoptosis. The exact molecular targets are still under investigation but may include tyrosyl-DNA phosphodiesterase 2 (TDP2), which is implicated in DNA repair mechanisms and cancer cell survival.

Anticancer Potential

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For example:

This highlights the potential for this compound to serve as a lead in anticancer drug development.

Comparative Analysis

Comparative studies with similar compounds reveal variations in biological activity based on structural modifications:

| Compound | Modification | IC50 (μM) |

|---|---|---|

| 3-(4-(2,5-dimethoxyphenyl)-5-methyl-4H-triazol-3-yl)-1H-indole | Methyl group instead of isopropylthio | TBD |

| 3-(4-(2,5-dimethoxyphenyl)-4H-triazol-3-yl)-1H-indole | Lacks isopropylthio group | TBD |

These variations indicate that the presence of the isopropylthio group may enhance the biological activity of the compound.

Case Studies

A study focusing on structure-based virtual screening identified several triazole derivatives with promising herbicidal activities. While not directly related to anticancer effects, these findings underscore the versatility and potential applications of triazole compounds in various biological contexts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential nucleophilic substitution and cyclization steps. For example, intermediates like 2,5-dimethoxyphenyl-isopropylthio derivatives are prepared by reacting 2,5-dimethoxybenzylamine with isopropylthiol in the presence of a base (e.g., NaH). Subsequent triazole ring formation employs hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Key Considerations :

- Temperature : Elevated temperatures (~100°C) improve cyclization efficiency but may degrade heat-sensitive substituents.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Techniques :

- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ ~11 ppm, methoxy groups at δ ~3.8 ppm) and confirms substituent positions .

- IR Spectroscopy : Identifies functional groups (e.g., S–C stretching at 650–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of isopropylthio group) .

Q. How can researchers design initial biological activity screens for this compound?

- Protocol :

- In vitro assays : Test antimicrobial activity using broth microdilution (MIC against Candida albicans or Staphylococcus aureus) .

- Cancer cell lines : Evaluate cytotoxicity via MTT assays (e.g., HepG2 or MCF-7 cells) with IC50 calculations .

- Controls : Include fluconazole (antifungal) and doxorubicin (anticancer) as positive controls.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or indole rings) affect bioactivity, and what SAR trends have been observed?

- SAR Insights :

- Lipophilicity : The isopropylthio group enhances membrane permeability, increasing antifungal potency compared to methylthio analogs .

- Electron-donating groups : 2,5-Dimethoxyphenyl improves stability against metabolic oxidation, prolonging half-life in pharmacokinetic studies .

- Methodology : Synthesize analogs (e.g., replacing isopropylthio with benzylthio) and compare activity profiles using dose-response curves.

Q. What computational approaches (e.g., DFT, molecular docking) elucidate this compound’s interaction with biological targets?

- DFT Analysis : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Docking Studies : Model interactions with cytochrome P450 (CYP3A4) or fungal lanosterol demethylase (CYP51) to predict binding affinity and mechanistic pathways .

Q. How can conflicting bioactivity data (e.g., variable IC50 values across studies) be resolved?

- Troubleshooting :

- Assay standardization : Ensure consistent cell viability protocols (e.g., incubation time, serum concentration) .

- Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts.

- Data normalization : Report IC50 values relative to internal controls and replicate experiments (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.